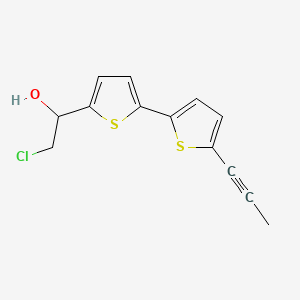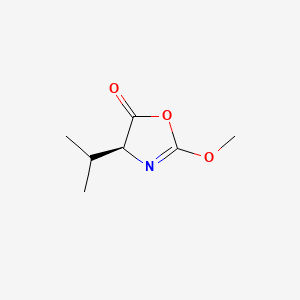
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-phenylalanine and L-norvaline, protected by a carbobenzyloxy group. This compound is often utilized in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a carbobenzyloxy (Cbz) group.
Coupling Reaction: The protected L-phenylalanine is then coupled with L-norvaline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The carboxyl group of the resulting dipeptide is esterified using methanol in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques such as crystallization, chromatography, or recrystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed using hydrogenation or acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (trifluoroacetic acid).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Hydrolysis: L-phenylalanyl-L-norvaline and methanol.
Deprotection: L-phenylalanyl-L-norvaline methyl ester.
Coupling: Longer peptide chains.
科学的研究の応用
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Biochemistry: Studying enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Developing peptide-based drugs and studying their pharmacokinetics and pharmacodynamics.
Industrial Applications: Used in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The mechanism of action of CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further peptide bond formation, facilitating the synthesis of longer peptide chains.
類似化合物との比較
Similar Compounds
- CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINE METHYL ESTER
- CARBOBENZYLOXY-L-PHENYLALANYL-L-NORLEUCINE METHYL ESTER
- CARBOBENZYLOXY-L-PHENYLALANYL-L-ALANINE METHYL ESTER
Uniqueness
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER is unique due to its specific combination of L-phenylalanine and L-norvaline, which imparts distinct properties in peptide synthesis. Its use of the carbobenzyloxy protecting group ensures selective protection and deprotection, making it a valuable tool in the synthesis of complex peptides.
特性
CAS番号 |
18921-55-6 |
|---|---|
分子式 |
C23H28N2O5 |
分子量 |
412.486 |
IUPAC名 |
methyl (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate |
InChI |
InChI=1S/C23H28N2O5/c1-3-10-19(22(27)29-2)24-21(26)20(15-17-11-6-4-7-12-17)25-23(28)30-16-18-13-8-5-9-14-18/h4-9,11-14,19-20H,3,10,15-16H2,1-2H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1 |
InChIキー |
HGGMIQWSRCIBEM-PMACEKPBSA-N |
SMILES |
CCCC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
同義語 |
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)


